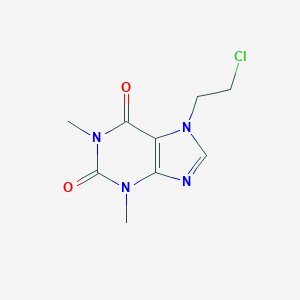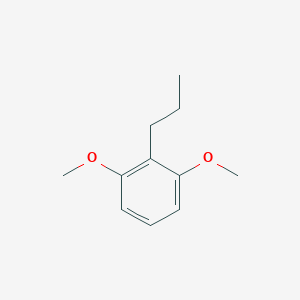
1,3-Dimethoxy-2-propylbenzene
概述
描述
1,3-Dimethoxy-2-propylbenzene is an organic compound with the molecular formula C₁₁H₁₆O₂. It is a derivative of benzene, where two methoxy groups are attached to the first and third carbon atoms, and a propyl group is attached to the second carbon atom. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-propylbenzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of 1,3-dimethoxybenzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
1,3-Dimethoxy-2-propylbenzene undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Conditions: Acidic or basic medium
Products: Carboxylic acids or ketones
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions
Products: Alcohols
-
Substitution
Reagents: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃/H₂SO₄)
Conditions: Varies depending on the reagent
Products: Halogenated or nitrated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: Bromine in the presence of iron(III) bromide (FeBr₃)
Major Products
Oxidation: 1,3-Dimethoxy-2-propylbenzoic acid
Reduction: 1,3-Dimethoxy-2-propylbenzyl alcohol
Substitution: 1,3-Dimethoxy-2-bromopropylbenzene
科学研究应用
1,3-Dimethoxy-2-propylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the manufacture of fragrances, flavors, and other aromatic compounds.
作用机制
The mechanism of action of 1,3-Dimethoxy-2-propylbenzene involves its interaction with various molecular targets and pathways. The methoxy groups on the benzene ring increase the electron density, making the compound more reactive towards electrophilic aromatic substitution reactions. The propyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
相似化合物的比较
1,3-Dimethoxy-2-propylbenzene can be compared with other similar compounds such as:
1,3-Dimethoxybenzene: Lacks the propyl group, making it less sterically hindered and more reactive in electrophilic aromatic substitution reactions.
1,3-Dimethoxy-2-methylbenzene: Contains a methyl group instead of a propyl group, resulting in different steric and electronic effects.
1,3-Dimethoxy-2-ethylbenzene: Contains an ethyl group, providing intermediate steric effects compared to the methyl and propyl derivatives.
The uniqueness of this compound lies in its specific combination of methoxy and propyl groups, which influence its reactivity and applications in various fields.
属性
IUPAC Name |
1,3-dimethoxy-2-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h5,7-8H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIVQKGKHLKKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335371 | |
| Record name | 1,3-dimethoxy-2-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16929-64-9 | |
| Record name | 1,3-dimethoxy-2-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
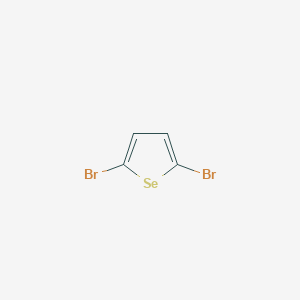
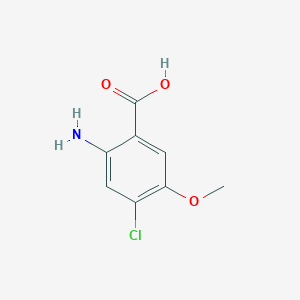
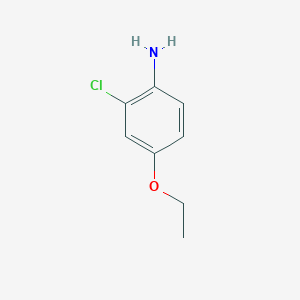
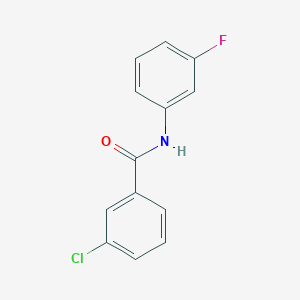
![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)
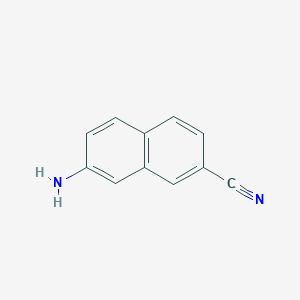
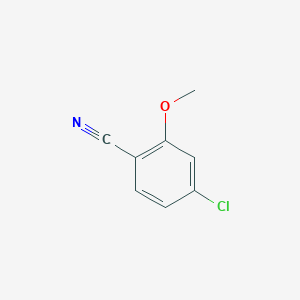
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)
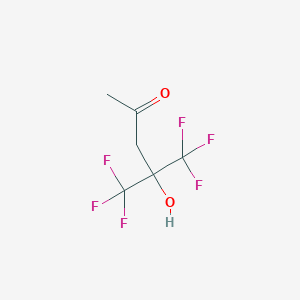
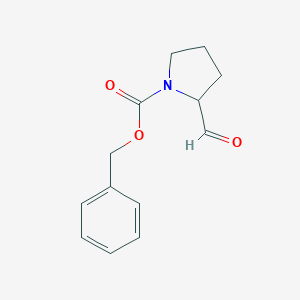
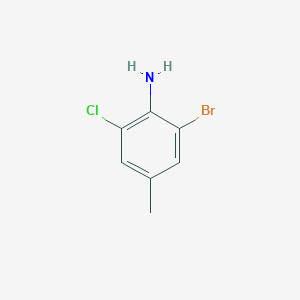
![1-Tosyl-1H-benzo[d]imidazole](/img/structure/B172987.png)
